molecular formula C6H4BrCl2NO2S B13311918 5-Bromo-2,4-dichlorobenzene-1-sulfonamide

5-Bromo-2,4-dichlorobenzene-1-sulfonamide

Cat. No.: B13311918
M. Wt: 304.98 g/mol
InChI Key: YIIKILVAHMFXQM-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzene-1-sulfonamide: is an organic compound with the molecular formula C6H3BrCl2SO2NH2. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonamide typically involves the sulfonation of 5-Bromo-2,4-dichlorobenzene. The process can be summarized as follows:

    Sulfonation Reaction: 5-Bromo-2,4-dichlorobenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, forming 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride.

    Amination Reaction: The sulfonyl chloride intermediate is then reacted with ammonia (NH3) to replace the sulfonyl chloride group with a sulfonamide group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or amines are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include sulfonic acid derivatives.

    Reduction: Products include amines.

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dichlorobenzene-1-sulfonamide is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used as a reagent in the study of enzyme inhibition and protein modification.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making it useful in medicinal chemistry for the development of enzyme inhibitors.

Comparison with Similar Compounds

    5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonamide.

    2,4-Dichlorobenzenesulfonamide: Similar structure but lacks the bromine atom.

    5-Bromo-2-chlorobenzenesulfonamide: Similar structure but has only one chlorine atom.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This makes it a versatile compound in various chemical and industrial applications.

Properties

Molecular Formula

C6H4BrCl2NO2S

Molecular Weight

304.98 g/mol

IUPAC Name

5-bromo-2,4-dichlorobenzenesulfonamide

InChI

InChI=1S/C6H4BrCl2NO2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H,(H2,10,11,12)

InChI Key

YIIKILVAHMFXQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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